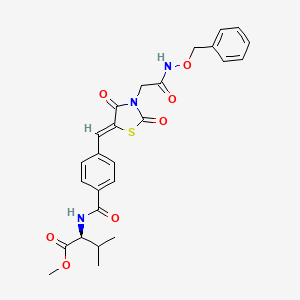

Mycobacterial Zmp1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O7S |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

methyl (2S)-2-[[4-[(Z)-[2,4-dioxo-3-[2-oxo-2-(phenylmethoxyamino)ethyl]-1,3-thiazolidin-5-ylidene]methyl]benzoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C26H27N3O7S/c1-16(2)22(25(33)35-3)27-23(31)19-11-9-17(10-12-19)13-20-24(32)29(26(34)37-20)14-21(30)28-36-15-18-7-5-4-6-8-18/h4-13,16,22H,14-15H2,1-3H3,(H,27,31)(H,28,30)/b20-13-/t22-/m0/s1 |

InChI Key |

CFRQTHIAEKNUTD-WLJFKGHSSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

discovery of Mycobacterial Zmp1-IN-1

An in-depth technical guide on the discovery of potent inhibitors for the Mycobacterium tuberculosis virulence factor, Zinc metalloprotease 1 (Zmp1).

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, has evolved sophisticated mechanisms to survive within host macrophages. A key strategy is the arrest of phagosome maturation, which prevents the fusion of the bacteria-containing phagosome with the lysosome, thereby avoiding a hostile degradative environment. The secreted Zinc metalloprotease 1 (Zmp1) has been identified as a critical virulence factor in this process.[1][2] Zmp1 subverts the host's innate immune response by inhibiting the activation of the inflammasome, a cytosolic multi-protein complex responsible for the activation of caspase-1 and subsequent processing of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] By preventing IL-1β production, Zmp1 facilitates mycobacterial survival and virulence, making it a promising target for novel anti-tuberculosis therapies.[1]

This guide details the discovery of potent small-molecule inhibitors of Zmp1, focusing on the methodologies, key experimental findings, and the characterization of lead compounds. While the specific designation "Zmp1-IN-1" does not appear in the reviewed literature, this document will focus on the most potent and well-characterized inhibitors discovered to date, such as the 8-hydroxyquinoline-2-hydroxamate derivative, compound 1c .[3][4]

Zmp1-Mediated Signaling Pathway and Inhibition

Zmp1 plays a crucial role in the host-pathogen interaction by directly interfering with the macrophage's inflammatory response. The enzyme's primary function is to prevent the activation of the caspase-1/IL-1β inflammasome, which is essential for both controlling the bacterial burden and promoting phagosome maturation.[1][5] The inhibition of this pathway allows Mtb to reside and replicate within a non-degradative phagosome.

Caption: Zmp1 inhibits inflammasome activation, preventing mycobacterial clearance.

Workflow for Zmp1 Inhibitor Discovery

The identification of potent Zmp1 inhibitors has been achieved through a multi-step process that combines computational design with biochemical and cell-based screening. This workflow allows for the efficient identification and validation of novel chemical scaffolds with potential therapeutic value.[3][6]

Caption: General workflow for the discovery and validation of Zmp1 inhibitors.

Quantitative Data: Potency of Zmp1 Inhibitors

Several classes of compounds have been identified as inhibitors of Zmp1. Their potencies, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), vary significantly. A summary of key quantitative data is presented below for comparison.

| Inhibitor Class/Compound | Scaffold | Potency (IC50 / Ki) | Reference |

| Compound 1c | 8-hydroxyquinoline-2-hydroxamate | IC50 = 11 nM | [3] |

| Rhodanine-based inhibitor | Rhodanine | Ki = 94 nM | [3][6] |

| 3-(carboxymethyl)rhodanines | Rhodanine | IC50 = 1.3 - 43.9 µM | [7][8] |

| Thiazolidinediones | Thiazolidinedione | IC50 = 18 - 38 µM | [7] |

| Aminothiazoles | Aminothiazole | IC50 = 35.7 - 41.3 µM | [7][8] |

| Phosphoramidon | Natural Product | Ki = 35 ± 5 nM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in drug discovery. The following are protocols for key experiments used in the characterization of Zmp1 inhibitors.

Zmp1 Enzymatic Inhibition Assay (Fluorimetric)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Zmp1.

-

Objective: To determine the IC50 value of test compounds against recombinant Zmp1.

-

Materials:

-

Recombinant Mtb Zmp1 enzyme.

-

Fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-NH2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2).

-

Test compounds dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

-

Methodology:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add 5 µL of the compound dilutions to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Add 10 µL of a solution containing the Zmp1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) using a plate reader.

-

Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[3]

-

Intracellular Mycobacterial Survival Assay

This cell-based assay evaluates the effect of Zmp1 inhibitors on the survival of Mtb within macrophages.

-

Objective: To assess the ability of a compound to reduce the intracellular bacterial load.

-

Materials:

-

Macrophage cell line (e.g., J774 murine macrophages or human monocyte-derived macrophages (hMDMs)).[3][7]

-

Mycobacterium tuberculosis H37Rv or M. bovis BCG.[3]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds.

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Middlebrook 7H10 or 7H11 agar plates for colony-forming unit (CFU) enumeration.

-

-

Methodology:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Infect the macrophage monolayer with Mtb at a specific multiplicity of infection (MOI), for instance, an MOI of 1:1 for hMDMs or 1:10 for J774 cells.[3]

-

Allow phagocytosis to occur for 4 hours, then wash the cells with PBS to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of the test compound. For some experiments, the drug is added 24 hours post-infection to allow Mtb to establish its evasion strategies.[3]

-

Incubate the infected cells for a period of 3 to 7 days.[3]

-

At the end of the incubation, wash the cells and lyse them with the lysis buffer to release intracellular bacteria.

-

Prepare serial dilutions of the cell lysate and plate them on Middlebrook agar.

-

Incubate the plates at 37°C for 3-4 weeks, then count the colonies to determine the number of CFUs per well.

-

Calculate the percentage reduction in bacterial survival compared to the untreated (vehicle) control.[3][9]

-

Cellular Cytotoxicity Assay

This assay is performed to ensure that the observed reduction in intracellular bacteria is due to the specific inhibition of a virulence factor and not general toxicity to the host cell.

-

Objective: To determine the toxicity of test compounds against mammalian cell lines.

-

Materials:

-

Mammalian cell lines (e.g., murine RAW 264.7 macrophages, human MRC-5 lung fibroblasts).[9]

-

Cell culture medium.

-

Test compounds.

-

Reagents for viability assessment (e.g., MTT, Resazurin, or LDH release assay kit).

-

96-well clear microplates.

-

Spectrophotometer or fluorometer.

-

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate for a period corresponding to the infection assay (e.g., 24-72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify cell viability.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).[9]

-

References

- 1. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of a Potent Zmp1 Inhibitor

Disclaimer: The specific compound "Zmp1-IN-1" was not identified in publicly available scientific literature. This guide therefore focuses on a representative, potent, and well-documented inhibitor of Mycobacterium tuberculosis Zinc metalloprotease 1 (Zmp1), N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide , as a proxy. This compound has been identified as one of the most potent Zmp1 inhibitors to date and serves as an exemplary case for researchers in the field.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a range of virulence factors to survive within host macrophages. One such factor is the zinc-dependent metalloprotease Zmp1, which plays a crucial role in the pathogen's ability to prevent phagosome maturation by inhibiting the host's inflammasome activation pathway.[1] Specifically, Zmp1 prevents the activation of caspase-1, which in turn blocks the processing of pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β.[1] This disruption of the host immune response makes Zmp1 a promising target for the development of novel anti-tubercular therapeutics. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide, a potent Zmp1 inhibitor.

Synthesis of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide

The synthesis of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide is a multi-step process that begins with commercially available 8-hydroxyquinoline. The general synthetic scheme involves the formation of an amide bond between an activated 8-hydroxyquinoline-2-carboxylic acid derivative and O-benzylhydroxylamine.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis is provided below, based on established methods for similar 8-hydroxyquinoline-2-carboxamides.

Step 1: Synthesis of 8-hydroxyquinoline-2-carboxylic acid This intermediate can be prepared from 8-hydroxyquinoline through various methods, including Reimer-Tiemann or Kolbe-Schmitt type reactions, followed by oxidation. For the purpose of this guide, we will assume the availability of 8-hydroxyquinoline-2-carboxylic acid as a starting material.

Step 2: Amide Coupling to form N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide

-

Activation of the Carboxylic Acid: To a solution of 8-hydroxyquinoline-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add O-benzylhydroxylamine hydrochloride (1.1 equivalents). The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound, N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide.

Synthesis Workflow

Caption: Synthetic workflow for N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide.

Characterization of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide

The structural confirmation and purity assessment of the synthesized compound are performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons of the quinoline and benzyl groups, as well as the benzylic CH₂ protons and the exchangeable NH and OH protons. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to assess the purity of the final compound, which should ideally be >95%.

Quantitative Data

The inhibitory potency and selectivity of N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide against Zmp1 and other metalloproteases are summarized below.

| Target Enzyme | Assay Type | Parameter | Value (nM) | Reference |

| Zmp1 | Fluorimetric | IC₅₀ | 11 | [2] |

| MMP-1 | Fluorimetric | IC₅₀ | >10,000 | [2] |

| MMP-2 | Fluorimetric | IC₅₀ | ≥1,000 | [2] |

Experimental Protocols

Zmp1 Inhibition Assay

This protocol outlines a fluorimetric assay to determine the inhibitory activity of compounds against recombinant Zmp1.

-

Reagents and Materials:

-

Recombinant Zmp1 enzyme

-

Fluorogenic substrate (e.g., a specific peptide substrate for M13 metalloproteases)

-

Assay buffer (e.g., Tris-HCl buffer at pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Fluorimeter

-

-

Procedure:

-

Add the assay buffer to the wells of the 96-well plate.

-

Add varying concentrations of the test compound (e.g., in a serial dilution).

-

Add the recombinant Zmp1 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorimeter. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Intracellular Mycobacterial Survival Assay

This assay evaluates the effect of the inhibitor on the survival of M. tuberculosis within macrophages.[2]

-

Cell Culture and Infection:

-

Culture macrophage-like cells (e.g., J774 or human monocyte-derived macrophages) in appropriate media.

-

Infect the macrophages with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI).

-

-

Inhibitor Treatment:

-

After a period of infection (e.g., 4 or 24 hours) to allow for phagocytosis, add the test compound at various concentrations to the infected cell cultures.

-

-

Assessment of Bacterial Viability:

-

After a defined incubation period (e.g., 3-7 days), lyse the macrophages to release the intracellular bacteria.

-

Plate serial dilutions of the cell lysates on a suitable agar medium (e.g., Middlebrook 7H11).

-

Incubate the plates until bacterial colonies are visible.

-

Count the number of colony-forming units (CFUs) to determine the number of viable bacteria.

-

Compare the CFU counts from treated and untreated cells to determine the effect of the inhibitor on intracellular mycobacterial survival.

-

Experimental Workflow Diagram

Caption: General workflow for the evaluation of Zmp1 inhibitors.

Zmp1 Signaling Pathway and Mechanism of Inhibition

Zmp1 secreted by M. tuberculosis within the macrophage phagosome disrupts the host's innate immune response. It is believed to cleave a yet-unidentified host substrate, which ultimately prevents the assembly and activation of the NLRP3 inflammasome. This leads to the inhibition of caspase-1 activation and, consequently, the maturation and secretion of IL-1β. The lack of IL-1β signaling impairs phagosome maturation and fusion with lysosomes, allowing the mycobacteria to replicate within the protected environment of the phagosome.

A potent inhibitor like N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide binds to the active site of Zmp1, likely chelating the catalytic zinc ion, thereby blocking its proteolytic activity. This restores the host cell's ability to activate the inflammasome, leading to IL-1β production, phagosome maturation, and clearance of the mycobacteria.

Zmp1 Signaling Pathway Diagram

Caption: Zmp1 disrupts the inflammasome pathway, which is restored by a Zmp1 inhibitor.

Conclusion

The development of potent and specific inhibitors of Zmp1, such as N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide, represents a promising strategy for the development of new anti-tubercular drugs that target mycobacterial virulence. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this class of compounds, offering a valuable resource for researchers in the field of drug discovery for tuberculosis. Further optimization of this scaffold could lead to the identification of clinical candidates with improved efficacy and pharmacokinetic properties.

References

Zmp1-IN-1: A Technical Whitepaper on the Mechanism of Action Against the Mycobacterium tuberculosis Virulence Factor Zmp1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the mechanism of action of Zmp1-IN-1 and other potent inhibitors of Zmp1, a critical zinc metalloprotease and virulence factor of Mycobacterium tuberculosis (Mtb). This whitepaper details the molecular interactions, cellular consequences, and experimental methodologies used to characterize these inhibitors, offering a comprehensive resource for researchers in tuberculosis drug discovery.

Introduction to Zmp1: A Key Mtb Virulence Factor

Zmp1 (Zinc metalloprotease 1) is a secreted M13 family endopeptidase that plays a crucial role in the pathogenesis of tuberculosis.[1][2][3] It is essential for the survival of M. tuberculosis within host macrophages.[4][5] The primary function of Zmp1 is to subvert the host's innate immune response by preventing the maturation of the phagosome, the cellular compartment where the bacteria reside after being engulfed by macrophages.[2][3][5] This arrest of phagosome maturation allows the mycobacteria to avoid destruction by the host cell's lysosomal machinery.

The mechanism of Zmp1-mediated virulence involves the inhibition of the host inflammasome, a multiprotein complex responsible for the activation of inflammatory caspases, such as caspase-1.[3][5] By suppressing caspase-1 activation, Zmp1 prevents the processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3][5] IL-1β is critical for orchestrating an effective immune response against Mtb, including the promotion of phagosome maturation.[5] Therefore, by inhibiting this pathway, Zmp1 creates a permissible intracellular niche for mycobacterial replication and persistence.

Zmp1-IN-1 and Other Potent Zmp1 Inhibitors

Several small molecule inhibitors of Zmp1 have been developed to counteract its virulence activity. "Zmp1-IN-1" is the designation for a potent inhibitor, also identified as compound 2f in some studies, which belongs to a class of thiazolidinedione-hydroxamates.[4][6] Another notable potent inhibitor is compound 1c, an 8-hydroxyquinoline-2-hydroxamate.[7][8][9] These inhibitors are designed to chelate the active site zinc ion of Zmp1, thereby blocking its enzymatic activity.

Quantitative Inhibitory Activity

The potency of these inhibitors has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for Zmp1-IN-1 (compound 2f) and other significant inhibitors.

| Inhibitor | Scaffold | IC50 (nM) | Reference(s) |

| Zmp1-IN-1 (2f) | Thiazolidinedione-hydroxamate | N/A | [4][6] |

| Compound 1c | 8-hydroxyquinoline-2-hydroxamate | 11 | [7] |

| Phosphoramidon | N/A | Kᵢ = 35 | [3] |

Note: The IC50 value for Zmp1-IN-1 (2f) was not explicitly provided in the search results in nanomolar concentration against the purified enzyme, but its potent intracellular activity was demonstrated.

Intracellular Antimycobacterial Activity

The efficacy of Zmp1 inhibitors has been demonstrated in macrophage infection models, where they reduce the survival of intracellular Mtb.

| Inhibitor | Cell Line | Mtb Strain | Concentration (µM) | % Reduction in Bacterial Survival | Reference(s) |

| Zmp1-IN-1 (2f) | RAW 264.7 | H37Ra | 128 | 83.2 | [4][6] |

| Zmp1-IN-1 (2f) | RAW 264.7 | H37Ra | 32 | Dose-dependent | [6] |

| Zmp1-IN-1 (2f) | RAW 264.7 | H37Ra | 8 | Dose-dependent | [6] |

| Compound 1c | J774 murine macrophages | H37Rv | N/A | Demonstrated efficacy | [7] |

Mechanism of Action of Zmp1 Inhibitors

The primary mechanism of action of Zmp1 inhibitors like Zmp1-IN-1 is the direct inhibition of the metalloprotease activity of Zmp1. By binding to the active site and chelating the essential zinc ion, these inhibitors prevent Zmp1 from cleaving its substrates.[7] This, in turn, restores the host cell's ability to activate the inflammasome and promote phagosome maturation, leading to the clearance of intracellular mycobacteria.

Signaling Pathway of Zmp1 and its Inhibition

The following diagram illustrates the signaling pathway affected by Zmp1 and the point of intervention by Zmp1 inhibitors.

Caption: Zmp1 signaling pathway and inhibition by Zmp1-IN-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of Zmp1 inhibitors.

Zmp1 Inhibitory Activity Assay (Fluorimetric)

This assay is used to determine the in vitro inhibitory activity of compounds against recombinant Zmp1.

-

Reagents and Materials:

-

Recombinant Zmp1 enzyme

-

Fluorogenic substrate for Zmp1

-

Assay buffer (e.g., Tris-HCl with appropriate pH and salts)

-

Test compounds (e.g., Zmp1-IN-1) dissolved in DMSO

-

96-well black microplates

-

Fluorimetric plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed concentration of recombinant Zmp1 to each well of the microplate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader at appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Macrophage Infection Assay

This cell-based assay evaluates the ability of Zmp1 inhibitors to reduce the survival of intracellular mycobacteria.

-

Cell Culture and Infection:

-

Culture macrophage cell lines (e.g., RAW 264.7 or J774) in appropriate culture medium.

-

Seed the macrophages in 24- or 48-well plates and allow them to adhere.

-

Infect the macrophages with M. tuberculosis (e.g., H37Ra or H37Rv) at a specific multiplicity of infection (MOI).

-

Incubate for a few hours to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

-

Inhibitor Treatment:

-

Add fresh culture medium containing various concentrations of the test inhibitor (e.g., Zmp1-IN-1) or vehicle control (DMSO) to the infected cells.

-

Incubate the plates for a defined period (e.g., 24-72 hours).

-

-

Quantification of Bacterial Survival:

-

Lyse the macrophages at different time points post-infection using a gentle lysis buffer (e.g., saponin or Triton X-100).

-

Prepare serial dilutions of the cell lysates.

-

Plate the dilutions on appropriate agar plates (e.g., Middlebrook 7H10 or 7H11).

-

Incubate the plates at 37°C for several weeks until mycobacterial colonies are visible.

-

Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

-

Calculate the percentage reduction in bacterial survival for each inhibitor concentration compared to the vehicle control.

-

Experimental Workflow for Inhibitor Screening and Validation

The following diagram illustrates a typical workflow for the discovery and validation of Zmp1 inhibitors.

Caption: A typical workflow for Zmp1 inhibitor discovery.

Conclusion

Zmp1 is a validated and promising target for the development of novel anti-tuberculosis therapeutics. Potent inhibitors, such as Zmp1-IN-1 and compound 1c, have demonstrated the potential to reverse the virulence mechanisms of M. tuberculosis and enhance its clearance by the host immune system. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug developers working to advance Zmp1-targeted therapies. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these and other Zmp1 inhibitors is warranted to translate these promising findings into clinical applications.

References

- 1. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages [arpi.unipi.it]

- 9. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zmp1-IN-1 in Tuberculosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of Zmp1-IN-1, a small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) virulence factor, Zinc metalloprotease 1 (Zmp1). This document consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Zmp1: A Key Virulence Factor

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to survive and replicate within host macrophages. Among these, the secreted zinc metalloprotease Zmp1 plays a pivotal role in the pathogen's ability to subvert the host immune response. Zmp1 facilitates mycobacterial survival by preventing the maturation of the phagosome, the cellular compartment where the bacteria reside after being engulfed by macrophages. This arrest of phagosome maturation is achieved through the inhibition of the host's inflammasome activation, a critical step in the anti-mycobacterial immune response.[1][2]

Furthermore, recent studies have unveiled a novel function of Zmp1 in promoting mycobacterial dissemination. By inducing necrotic cell death in infected macrophages and triggering the release of chemotactic chemokines, Zmp1 attracts new immune cells to the site of infection, thereby facilitating the spread of the bacteria.[1] Given its crucial roles in pathogenesis, Zmp1 has emerged as a promising target for the development of novel anti-tuberculosis therapeutics.

Zmp1-IN-1: A Probe into Zmp1 Function

Zmp1-IN-1 is a small molecule inhibitor that has been instrumental in elucidating the function of Zmp1. As a member of the thiazolidinedione class of heterocyclic hydroxamates, Zmp1-IN-1 has demonstrated the ability to inhibit the intracellular survival of M. tuberculosis.[3] The study of Zmp1-IN-1 and other inhibitors provides a valuable chemical tool to probe the specific contributions of Zmp1 to Mtb pathogenesis and to explore the therapeutic potential of targeting this virulence factor.

Data Presentation: Quantitative Analysis of Zmp1 Inhibitors

The following tables summarize the key quantitative data for Zmp1-IN-1 and other notable Zmp1 inhibitors, facilitating a comparative analysis of their activity and cytotoxicity.

| Compound | Description | Inhibitory Activity (IC50) | Cell Line | Reference |

| Zmp1-IN-1 (Compound 2f) | A heterocyclic hydroxamate of the thiazolidinedione class. | >128 µM | RAW 264.7 (murine macrophage) | [3] |

| >128 µM | MRC-5 (human lung fibroblast) | [3] |

| Compound | Concentration | Effect on Intracellular Mtb Survival | Mtb Strain | Host Cell | Reference |

| Zmp1-IN-1 (Compound 2f) | 8 µM | Dose-dependent reduction | M. tuberculosis H37Ra | Macrophage | [3] |

| 32 µM | Dose-dependent reduction | M. tuberculosis H37Ra | Macrophage | [3] | |

| 128 µM | 83.2% reduction | M. tuberculosis H37Ra | Macrophage | [3] |

| Compound | Description | Inhibitory Activity (IC50) | Reference |

| Compound 1c | An 8-hydroxyquinoline-2-hydroxamate derivative. | 11 nM | [4][5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Zmp1 and its inhibitors.

Macrophage Infection Assay

This assay is crucial for evaluating the efficacy of Zmp1 inhibitors in a biologically relevant context.

Objective: To determine the effect of a Zmp1 inhibitor on the survival of M. tuberculosis within macrophages.

General Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions. Seed the macrophages in multi-well plates and allow them to adhere overnight.

-

Bacterial Culture: Grow M. tuberculosis (e.g., H37Rv or H37Ra) to mid-log phase in a suitable broth medium.

-

Infection: Infect the macrophage monolayer with the Mtb suspension at a defined multiplicity of infection (MOI). Incubate for a sufficient period to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with a medium containing an appropriate antibiotic (e.g., gentamicin) to kill any extracellular bacteria.

-

Inhibitor Treatment: Add fresh medium containing the Zmp1 inhibitor at various concentrations to the infected cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated, infected cells for a specified period (e.g., 24-72 hours).

-

Lysis and Enumeration: Lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on a suitable agar medium to enumerate the colony-forming units (CFUs).

-

Data Analysis: Calculate the percentage of bacterial survival in the inhibitor-treated wells relative to the vehicle control.

Zmp1 Enzyme Inhibition Assay

This biochemical assay is used to directly measure the inhibitory activity of a compound against the Zmp1 enzyme.

Objective: To determine the IC50 value of a Zmp1 inhibitor.

General Protocol:

-

Reagents:

-

Recombinant Zmp1 enzyme.

-

Fluorogenic substrate for Zmp1.

-

Assay buffer.

-

Zmp1 inhibitor to be tested.

-

-

Procedure:

-

In a microplate, add the assay buffer, the Zmp1 inhibitor at various concentrations, and the recombinant Zmp1 enzyme.

-

Incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in Zmp1 research.

Caption: Zmp1-mediated inhibition of the inflammasome pathway.

Caption: Workflow for the macrophage infection assay.

Caption: Proposed mechanism of Zmp1-induced mycobacterial dissemination.

Conclusion and Future Directions

Zmp1-IN-1 and other potent Zmp1 inhibitors are proving to be invaluable tools in the study of tuberculosis pathogenesis. By specifically targeting a key virulence factor, these compounds allow for a detailed dissection of the molecular mechanisms underlying Mtb's ability to manipulate the host immune system. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to further investigate the role of Zmp1 and to advance the development of novel host-directed therapies for tuberculosis. Future research should focus on optimizing the potency and pharmacokinetic properties of Zmp1 inhibitors, evaluating their efficacy in in vivo models of tuberculosis, and further elucidating the complex signaling pathways modulated by Zmp1.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Antitubercular Activity of Zmp1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the antitubercular activity of Zmp1 inhibitors, with a focus on the lead compounds identified as 1c and 2f . Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the zinc metalloprotease Zmp1 for its intracellular survival and pathogenesis. Zmp1 facilitates the bacterium's evasion of the host immune system by preventing inflammasome activation. The inhibition of Zmp1, therefore, presents a promising host-directed therapeutic strategy against tuberculosis. This document summarizes the quantitative data on the efficacy of Zmp1 inhibitors, details the experimental protocols for their evaluation, and visualizes the key pathways and workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and cytotoxicity of the Zmp1 inhibitors 1c and 2f .

| Compound | Target | Assay Type | IC50 | Reference |

| 1c | Zmp1 | Fluorimetric Assay | 11 nM | [1] |

| 2f | Zmp1 | MALDI-TOF MS | Not specified | [2] |

Table 1: In Vitro Zmp1 Inhibitory Activity. This table outlines the half-maximal inhibitory concentration (IC50) of compounds 1c and 2f against the Zmp1 enzyme.

| Compound | Cell Line | Assay Type | IC50 / Cytotoxicity | Reference |

| 1c | J774 (murine macrophages) | Not specified | Not specified | [1] |

| 1c | Human monocyte-derived macrophages (hMDM) | Not specified | 10% cell mortality at 20 µg/mL | [1] |

| 2f | RAW 264.7 (murine macrophages) | Not specified | >128 µM | [2] |

| 2f | MRC-5 (human lung fibroblasts) | Not specified | >128 µM | [2] |

Table 2: Cytotoxicity Profile of Zmp1 Inhibitors. This table presents the cytotoxicity of compounds 1c and 2f against various mammalian cell lines.

| Compound | Bacterial Strain | Host Cell | MOI | Treatment | % Reduction in Bacterial Survival | Reference |

| 1c | M. tuberculosis H37Rv | J774 macrophages | 1:10 | 24h post-infection | Dose-dependent reduction | [1] |

| 1c | M. bovis BCG | J774 macrophages | 5:1 | 24h post-infection | Dose-dependent reduction | [1] |

| 1c | M. tuberculosis H37Rv | hMDM | 1:1 | 1 day post-infection | Dose-dependent reduction (-0.56 logCFU at 20 µg/mL) | [1] |

| 2f | M. tuberculosis H37Ra | Macrophages | Not specified | 8 µM, 32 µM, 128 µM | 83.2% at the most active concentration | [2] |

Table 3: Intracellular Antitubercular Activity of Zmp1 Inhibitors. This table details the efficacy of compounds 1c and 2f in reducing the survival of mycobacteria within infected macrophages.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of Zmp1 inhibitors.

Zmp1 Enzymatic Inhibition Assay (Fluorimetric)

This protocol is adapted for determining the in vitro inhibitory activity of compounds against Zmp1 using a fluorometric substrate.

Materials:

-

Recombinant Zmp1 enzyme

-

Fluorogenic Zmp1 substrate (e.g., Mca-YVADAPK(Dnp)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl2)

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 2 µL of the diluted test compounds. For control wells, add 2 µL of DMSO.

-

Add 48 µL of the Zmp1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).

-

Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) at regular intervals (e.g., every 1 minute) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Intracellular Mycobacterial Survival Assay (CFU Counting)

This protocol describes the methodology to assess the efficacy of Zmp1 inhibitors against M. tuberculosis residing within macrophages.

Materials:

-

Macrophage cell line (e.g., J774, RAW 264.7, or primary human monocyte-derived macrophages)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Mycobacterium tuberculosis strain (e.g., H37Rv, H37Ra)

-

Middlebrook 7H9 broth supplemented with OADC

-

Middlebrook 7H11 agar plates

-

Test compounds

-

Sterile water with 0.05% Tween 80

-

Sterile PBS

-

24-well tissue culture plates

Procedure:

-

Macrophage Seeding: Seed macrophages in 24-well plates at a density of 2.5 x 10^5 cells per well and incubate overnight to allow for adherence.

-

Bacterial Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Wash the bacterial cells with PBS and resuspend in culture medium without antibiotics.

-

Macrophage Infection: Infect the macrophage monolayers with the bacterial suspension at the desired Multiplicity of Infection (MOI) (e.g., 1:10 or 5:1).

-

Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

-

Compound Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells. Include a vehicle control (DMSO).

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

Cell Lysis and Bacterial Plating:

-

Aspirate the medium from each well.

-

Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Tween 80 to each well and incubate for 10 minutes.

-

Prepare serial dilutions of the cell lysates in sterile water with 0.05% Tween 80.

-

Plate 100 µL of each dilution onto 7H11 agar plates.

-

-

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of Colony Forming Units (CFUs).

-

Data Analysis: Calculate the reduction in CFU in compound-treated wells compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of Zmp1 inhibitors against mammalian cells.

Materials:

-

Mammalian cell line (e.g., RAW 264.7, MRC-5)

-

Complete culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

Zmp1 Signaling Pathway in Macrophage

Caption: Zmp1's role in inhibiting inflammasome activation.

Experimental Workflow for Intracellular Survival Assay

Caption: Workflow for intracellular mycobacterial survival assay.

Logical Relationship of Zmp1 Inhibition and Therapeutic Outcome

Caption: Logic of Zmp1 inhibition for tuberculosis therapy.

References

Technical Whitepaper: The Impact of Zmp1 Inhibition on Mycobacterial Virulence Factors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), employs a sophisticated arsenal of virulence factors to evade the host immune system and establish a persistent infection. Among these, the zinc metalloprotease Zmp1 (Rv0198c) has been identified as a critical factor for intracellular survival.[1][2] Zmp1 actively suppresses the host's innate immune response by preventing the activation of the inflammasome, a key cellular defense mechanism.[1][3] This allows the bacterium to arrest phagosome maturation, creating a protected niche for replication within host macrophages.[3][4] Consequently, Zmp1 has emerged as a promising target for host-directed therapies aimed at disarming the bacterium and enhancing host-mediated clearance.

This technical guide details the effects of small molecule inhibitors targeting Zmp1 on mycobacterial virulence. While this document refers to the functional role of a Zmp1 inhibitor (Zmp1-IN-1), the specific data presented is based on potent, well-characterized inhibitors from recent literature, such as N-(benzyloxy)-8-hydroxyquinoline-2-carboxamide (referred to as 1c ) and a series of thiazolidinediones (represented by 2f ), which serve as exemplary compounds.[2][5] We will explore the molecular mechanism of Zmp1, present quantitative data on the efficacy of its inhibitors, provide detailed experimental protocols for evaluation, and illustrate key pathways and workflows.

The Role of Zmp1 in Mycobacterial Pathogenesis

Zmp1 is a secreted Zn²⁺-metalloprotease that plays a pivotal role in subverting the host immune response.[1][5] Its primary function is to prevent the activation of the caspase-1/IL-1β inflammasome in infected macrophages.[3] In a normal immune response, the inflammasome complex processes pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into mature, secreted IL-1β.[3] This potent pro-inflammatory cytokine is crucial for inducing the maturation of the mycobacterial phagosome into a microbicidal phagolysosome, leading to bacterial clearance.[3]

M. tuberculosis utilizes Zmp1 to disrupt this pathway. By inhibiting caspase-1 activation, Zmp1 effectively blocks the production of mature IL-1β.[3][6] This suppression arrests phagosome maturation, allowing the bacteria to survive and replicate within the macrophage.[7] Genetic deletion of the zmp1 gene in M. tuberculosis or M. bovis BCG restores inflammasome activation, increases IL-1β secretion, enhances phagolysosome fusion, and leads to significantly reduced bacterial viability in both murine and human macrophages.[3]

Quantitative Effects of Zmp1 Inhibition

The development of potent and selective Zmp1 inhibitors has provided valuable tools to pharmacologically validate its role in virulence. These inhibitors effectively restore the host's ability to control mycobacterial infection.

In Vitro Enzyme Inhibition

The primary measure of a Zmp1 inhibitor's efficacy is its ability to block the enzyme's proteolytic activity. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Compound ID | Scaffold | Target Enzyme | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| 1c | 8-Hydroxyquinoline-2-hydroxamate | M. tuberculosis Zmp1 | Fluorimetric | 11 (IC₅₀) | [5] |

| Rhodamine-based | Rhodamine | M. tuberculosis Zmp1 | Biochemical | 94 (Kᵢ) | [5][8] |

Table 1: In vitro inhibitory activity of selected Zmp1 inhibitors.

As shown, compound 1c is the most potent inhibitor reported to date, with a nanomolar IC₅₀ value.[5]

Impact on Intracellular Mycobacterial Survival

The ultimate test of a Zmp1 inhibitor's potential is its effect on the survival of M. tuberculosis within host cells. Zmp1 is not essential for mycobacterial growth in standard axenic culture; its role is specific to the intracellular environment.[3][5] Therefore, macrophage infection models are critical for evaluation.

| Compound ID | Mycobacterial Strain | Host Cell | Concentration | Effect | Reference |

| 1c | M. tuberculosis H37Rv | J774 Murine Macrophages | 6.5 µg/mL | -0.63 Log reduction in CFU | [5] |

| 1c | M. bovis BCG | J774 Murine Macrophages | 6.5 µg/mL | No significant effect | [5] |

| 2f | M. tuberculosis H37Ra | Murine Macrophages | Not specified | 83.2% reduction in survival | [2] |

Table 2: Effect of Zmp1 inhibitors on intracellular mycobacterial survival.

The data clearly indicates that Zmp1 inhibition leads to a significant reduction in the viability of virulent M. tuberculosis inside macrophages.[2][5] Notably, the effect of inhibitor 1c was restricted to the virulent H37Rv strain and not observed against the attenuated M. bovis BCG strain, underscoring the specific role of Zmp1 in virulent mycobacteria.[5]

Key Experimental Methodologies

Accurate evaluation of Zmp1 inhibitors requires robust and standardized protocols. The following sections detail the core assays used in the cited literature.

In Vitro Zmp1 Inhibition Assay (Fluorimetric)

This assay measures the direct inhibition of Zmp1's enzymatic activity using a fluorogenic substrate.

-

Objective: To determine the IC₅₀ of a test compound against recombinant Zmp1.

-

Materials:

-

Recombinant purified M. tuberculosis Zmp1.

-

Fluorogenic peptide substrate (e.g., Mca-YVADAPK(Dnp)-NH₂).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

-

Test compound (inhibitor) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm).

-

-

Protocol:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the Zmp1 enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes at 37°C.

-

The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration.

-

Data is normalized to positive (enzyme + substrate) and negative (substrate only) controls.

-

The IC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.

-

Macrophage Intracellular Survival Assay

This assay quantifies the ability of an inhibitor to reduce mycobacterial viability within host macrophages.

-

Objective: To measure the effect of a Zmp1 inhibitor on the intracellular growth of M. tuberculosis.

-

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages).

-

M. tuberculosis H37Rv culture.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).

-

Middlebrook 7H10 agar plates for colony-forming unit (CFU) enumeration.

-

Test compound.

-

-

Protocol:

-

Infection: Seed macrophages in 24-well plates and allow them to adhere overnight. Infect the macrophage monolayer with M. tuberculosis H37Rv at a low multiplicity of infection (MOI), for instance, 1:10 (bacterium:cell).[5] Incubate for 4 hours to allow phagocytosis.

-

Wash: Gently wash the cells three times with warm PBS to remove extracellular bacteria.

-

Compound Addition: Add fresh culture medium containing the desired concentration of the Zmp1 inhibitor or vehicle control (DMSO). According to some protocols, the drug is added 24 hours post-infection to allow the bacteria to establish their intracellular evasion strategies.[5]

-

Incubation: Incubate the infected cells for a defined period (e.g., 3-5 days).

-

Lysis and Plating: At the end of the incubation, lyse the macrophages with lysis buffer to release intracellular bacteria.

-

CFU Enumeration: Prepare serial dilutions of the cell lysate and plate them on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.

-

Analysis: Count the number of colonies to determine the CFU per well. The effect of the inhibitor is calculated as the log reduction in CFU compared to the vehicle-treated control.

-

Conclusion and Future Directions

The mycobacterial virulence factor Zmp1 is a validated and promising target for the development of new anti-TB therapeutics. Its specific role in suppressing the host inflammasome pathway makes it an ideal candidate for a host-directed therapy strategy, which aims to empower the host immune system to clear the infection. Potent small molecule inhibitors like compound 1c have demonstrated the ability to reverse the Zmp1-mediated arrest of phagosome maturation, leading to a significant reduction in the intracellular survival of virulent M. tuberculosis.[5]

Future research should focus on:

-

Optimizing Lead Compounds: Improving the potency, selectivity, and pharmacokinetic properties of existing inhibitor scaffolds.

-

In Vivo Efficacy: Evaluating the most promising inhibitors in animal models of tuberculosis to assess their therapeutic potential.

-

Mechanism of Action: Further elucidating the precise molecular interactions between Zmp1 and its host substrates to aid in rational drug design.

By disabling this key mycobacterial virulence factor, Zmp1 inhibitors represent a novel approach that could complement existing antibiotic regimens, shorten treatment duration, and combat the growing threat of drug-resistant tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis Zinc Metalloprotease-1 Assists Mycobacterial Dissemination in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relief from Zmp1-Mediated Arrest of Phagosome Maturation Is Associated with Facilitated Presentation and Enhanced Immunogenicity of Mycobacterial Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Virulence Factor Zmp1: A Technical Guide to Using Zmp1-IN-1

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the functional characterization of Zmp1, a critical virulence factor of Mycobacterium tuberculosis. This document provides a comprehensive overview of Zmp1-IN-1, a potent chemical probe, and details the necessary experimental protocols to investigate Zmp1's role in pathogenesis.

Introduction to Zmp1: A Key Mycobacterial Virulence Factor

Zinc metalloprotease 1 (Zmp1) is an M13 endopeptidase secreted by Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[1] Zmp1 plays a pivotal role in the bacterium's ability to survive and replicate within host macrophages.[2] Its primary mechanism of action involves the inhibition of the host's innate immune response, specifically by preventing the activation of the inflammasome and subsequent maturation of the phagosome into a bactericidal phagolysosome.[2][3] By arresting this process, M.tb creates a niche for its intracellular survival.[4] The enzymatic activity of Zmp1 is directed towards various peptides, with a preference for cleaving sites with hydrophobic amino acids at the P1' position.[5] Given its crucial role in M.tb pathogenesis, Zmp1 has emerged as a promising target for the development of novel anti-tuberculosis therapeutics.[6]

Zmp1-IN-1: A Potent and Selective Chemical Probe

For the purpose of this guide, "Zmp1-IN-1" refers to the highly potent benzyl-derivative 8-hydroxyquinoline-2-hydroxamate (compound 1c ), identified as the most potent Zmp1 inhibitor to date.[7] This small molecule serves as an invaluable tool for elucidating the specific functions of Zmp1 in both in vitro and cellular contexts.

Mechanism of Action

Zmp1-IN-1 acts as a competitive inhibitor of Zmp1.[8] Its mechanism involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site of Zmp1, thereby preventing the binding and hydrolysis of substrate peptides.[9] The 8-hydroxy-2-quinolyl-hydroxamate scaffold is crucial for this potent inhibitory activity.

Potency and Selectivity

Zmp1-IN-1 exhibits nanomolar potency against Zmp1 and displays selectivity over related human metalloproteases, making it a suitable chemical probe.[10]

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| Zmp1-IN-1 (Compound 1c) | Zmp1 | 11 | Not Reported | >10 µM vs. MMP-1, ≥1 µM vs. MMP-2 | [7] |

| Phosphoramidon | Zmp1 | Not Reported | 35 ± 5 | Broad Spectrum | [1] |

| Rhodanine-based Inhibitor | Zmp1 | 1,300 - 43,900 | 94 | High vs. human Neprilysin | [8][11] |

Signaling Pathway of Zmp1-Mediated Immune Evasion

Zmp1 interferes with the host's immune signaling cascade that leads to bacterial clearance. The following diagram illustrates the pathway targeted by Zmp1.

Caption: Zmp1 inhibits inflammasome activation, preventing bacterial clearance.

Experimental Protocols

This section provides detailed methodologies for key experiments to probe Zmp1 function using Zmp1-IN-1.

In Vitro Zmp1 Enzymatic Assay (Fluorimetric)

This assay measures the enzymatic activity of Zmp1 and the inhibitory potential of compounds like Zmp1-IN-1.

Materials:

-

Recombinant Zmp1 enzyme

-

Fluorogenic substrate for matrix metalloproteinases (MMPs), e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2[1]

-

Assay Buffer: 100 mM Tris-HCl, 0.1% borate, 150 mM NaCl, 10 mM CaCl₂, pH 8.0[1]

-

Zmp1-IN-1 (or other test inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorometer (Excitation: 320 nm, Emission: 395 nm)[1]

Procedure:

-

Prepare serial dilutions of Zmp1-IN-1 in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted Zmp1-IN-1 solutions. Include wells for a positive control (Zmp1 + substrate, no inhibitor) and a negative control (substrate only).

-

Add 25 µL of recombinant Zmp1 (e.g., final concentration of 0.5 nM) to each well except the negative control.[1]

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

-

Immediately place the plate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate separates the fluorophore (MCA) from the quencher (Dpa), resulting in an increase in fluorescence.

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

-

Determine the IC50 value of Zmp1-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Macrophage Infection Assay

This cell-based assay evaluates the effect of Zmp1 inhibition on the intracellular survival of Mycobacterium tuberculosis.

Materials:

-

J774 murine macrophages or human monocyte-derived macrophages (hMDMs)[9]

-

Mycobacterium tuberculosis H37Rv or M. bovis BCG[9]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Zmp1-IN-1

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H10 agar plates for Colony Forming Unit (CFU) enumeration

-

Positive control anti-TB drug (e.g., capreomycin)

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Infect the macrophage monolayer with M.tb at a specific Multiplicity of Infection (MOI), for example, 1:1 for hMDMs or 1:10 for J774 cells.[9]

-

After an initial infection period (e.g., 4 hours), wash the cells with PBS to remove extracellular bacteria.

-

Add fresh medium containing various concentrations of Zmp1-IN-1. Include a vehicle control (DMSO) and a positive control drug.

-

Incubate the infected cells for a defined period (e.g., 3 to 7 days).[9]

-

At the end of the incubation, wash the cells with PBS.

-

Lyse the macrophages with lysis buffer to release intracellular bacteria.

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions onto 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the CFUs to determine the number of viable intracellular bacteria.

-

A reduction in CFU counts in Zmp1-IN-1-treated cells compared to the vehicle control indicates that inhibition of Zmp1 impairs mycobacterial survival.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for testing a Zmp1 inhibitor and the logical relationship of its action.

Caption: A stepwise approach to validate a Zmp1 chemical probe.

Caption: The logical cascade following the inhibition of Zmp1 by Zmp1-IN-1.

Conclusion

Zmp1-IN-1 is a powerful chemical probe for dissecting the multifaceted roles of Zmp1 in Mycobacterium tuberculosis pathogenesis. The methodologies and data presented in this guide offer a robust framework for researchers to explore Zmp1 function, validate it as a therapeutic target, and accelerate the discovery of new anti-tuberculosis agents. The use of potent and selective probes like Zmp1-IN-1 is indispensable for advancing our understanding of host-pathogen interactions and developing novel strategies to combat tuberculosis.

References

- 1. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis Prevents Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Conformational dynamics of Mycobacterium tuberculosis M13 metalloprotease Zmp1 and how it interacts with potential substrates [digitalcommons.imsa.edu]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization of the Mycobacterium tuberculosis zinc metallopeptidase Zmp1 and identification of potential substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the first potent and selective Mycobacterium tuberculosis Zmp1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. research.uniupo.it [research.uniupo.it]

- 9. scispace.com [scispace.com]

- 10. Chemical probes | EUbOPEN [eubopen.org]

- 11. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) Studies of Zmp1 Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of various analogs designed to inhibit Zmp1, a zinc metalloprotease from Mycobacterium tuberculosis (Mtb). Zmp1 is a critical virulence factor that facilitates the intracellular survival of Mtb by preventing phagosome-lysosome fusion within macrophages.[1] This makes it a promising target for the development of novel anti-tuberculosis therapeutics. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Core Concepts in Zmp1 Inhibition

Zmp1 belongs to the M13 family of zinc-dependent metalloproteases.[2] Its enzymatic activity is central to the pathogenesis of tuberculosis.[3] The development of small molecule inhibitors against Zmp1 aims to disrupt its function, thereby impairing the bacterium's ability to survive within the host. Key inhibitor classes that have been explored include 3-(carboxymethyl)rhodanines, aminothiazoles, and 8-hydroxyquinoline-2-hydroxamates.[3][4]

Quantitative SAR Data of Zmp1 Inhibitors

The following tables summarize the quantitative data from SAR studies on different classes of Zmp1 inhibitors. The inhibitory activity is primarily reported as the half-maximal inhibitory concentration (IC50).

3-(Carboxymethyl)rhodanine and Aminothiazole Analogs

A study investigating 3-(carboxymethyl)rhodanines and their aminothiazole mimetics as Zmp1 inhibitors yielded several compounds with significant activity. The SAR data highlights the importance of the rhodanine scaffold for Zmp1 inhibition.[4]

| Compound | Scaffold | IC50 (µM) | Mtb Growth Inhibition in THP-1 cells (%) at 10 µg/ml |

| 5a | 3-(carboxymethyl)rhodanine | - | 23.4 |

| 5c | 3-(carboxymethyl)rhodanine | - | 53.8 |

| 5a-d, f-n | 3-(carboxymethyl)rhodanine | 1.3 - 43.9 | Not Reported for all |

| 7a-b | 3-(carboxymethyl)rhodanine | 1.3 - 43.9 | Not Reported for all |

| 12b | Aminothiazole | 41.3 | Not Reported |

| 12d | Aminothiazole | 35.7 | Not Reported |

Data sourced from a study on 3-(carboxymethyl)rhodanine and aminothiazole inhibitors of Mtb Zmp1.[4]

8-Hydroxyquinoline-2-hydroxamate Analogs

Another class of potent Zmp1 inhibitors is based on the 8-hydroxyquinoline-2-hydroxamate scaffold. These compounds have demonstrated nanomolar efficacy.[5][6]

| Compound | Scaffold | IC50 (nM) | Effect on Intracellular Mtb in J774 Macrophages |

| 1c | 8-hydroxyquinoline-2-hydroxamate | 11 | Reduction of -0.63 LogCFU/10^6 cells at 6.5 µg/mL |

| 2a,b | Modified 8-hydroxyquinoline scaffold | - | Dramatic drop in potency compared to 1c |

| 5a,b | Modified 8-hydroxyquinoline scaffold | - | Dramatic drop in potency compared to 1c |

Data from the development of potent 8-hydroxyquinoline-2-hydroxamate based Zmp1 inhibitors.[5][6] The study emphasizes that an intact 8-hydroxy-2-quinolyl-hydroxamate fragment is crucial for potent inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of SAR studies. The following are key experimental protocols cited in the literature for the evaluation of Zmp1 inhibitors.

Zmp1 Inhibitory Activity Assay (Fluorimetric)

This assay is used to determine the in vitro inhibitory activity of compounds against Zmp1.[5]

-

Enzyme and Substrate Preparation : Recombinant Zmp1 is purified. A fluorogenic substrate is used.

-

Assay Execution : The assay is typically performed in a microplate format. The inhibitor at various concentrations is pre-incubated with Zmp1.

-

Reaction Initiation : The reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection : The fluorescence signal, resulting from the cleavage of the substrate by Zmp1, is measured over time using a fluorescence plate reader.

-

Data Analysis : The rate of reaction is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Intracellular Mycobacterial Growth Inhibition Assay

This assay evaluates the ability of the inhibitors to curb the growth of M. tuberculosis inside macrophages.[4][7]

-

Cell Culture and Infection : Macrophage cell lines (e.g., THP-1, J774, or primary human monocyte-derived macrophages) are cultured.[3][5] The cells are then infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).[3][5]

-

Compound Treatment : After a period to allow for bacterial uptake, the infected cells are treated with the test compounds at various concentrations.[5]

-

Incubation : The treated cells are incubated for a defined period (e.g., 3 days).[5]

-

Cell Lysis and CFU Counting : The macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is quantified by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFU).[5]

-

Data Analysis : The reduction in CFU in treated cells compared to untreated controls is calculated to determine the inhibitory effect of the compound on intracellular bacterial growth.[5]

MALDI-TOF Mass Spectrometry for Zmp1 Inhibition

This method can also be employed to study the inhibitory properties of compounds towards Zmp1.[8]

-

Reaction Mixture : Recombinant Zmp1 is incubated with its substrate in the presence and absence of the inhibitor.

-

Sample Preparation : Aliquots of the reaction mixture are taken at different time points and mixed with a MALDI matrix.

-

Mass Spectrometry Analysis : The samples are analyzed by MALDI-TOF MS to detect the substrate and its cleavage products.

-

Inhibition Assessment : A decrease in the formation of cleavage products in the presence of the inhibitor indicates enzymatic inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Zmp1 SAR studies.

Caption: Role of Zmp1 in inhibiting phagosome maturation within a macrophage.

Caption: Experimental workflow for SAR studies of Zmp1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure of Mycobacterium tuberculosis Zinc-dependent Metalloprotease-1 (Zmp1), a Metalloprotease Involved in Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, SAR and biological investigation of 3-(carboxymethyl)rhodanine and aminothiazole inhibitors of Mycobacterium tuberculosis Zmp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Development of Potent Inhibitors of the Mycobacterium tuberculosis Virulence Factor Zmp1 and Evaluation of Their Effect on Mycobacterial Survival inside Macrophages [arpi.unipi.it]

- 7. The in vitro direct mycobacterial growth inhibition assay (MGIA) for the early evaluation of TB vaccine candidates and assessment of protective immunity: a protocol for non-human primate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Zmp1 in Phagosome Maturation Arrest

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the zinc metalloprotease Zmp1, a key virulence factor of Mycobacterium tuberculosis (Mtb), and its intricate role in arresting phagosome maturation. By subverting this crucial host defense mechanism, Mtb creates a hospitable niche for its intracellular survival and replication. This document details the molecular mechanisms, signaling pathways, and experimental evidence underlying Zmp1-mediated phagosome maturation arrest, offering valuable insights for researchers and professionals in drug development.

The Central Role of Zmp1 in Subverting Host Immunity

Mycobacterium tuberculosis has evolved sophisticated strategies to evade the host's immune system. A primary tactic is the inhibition of phagosome-lysosome fusion within infected macrophages.[1][2][3][4] This arrest prevents the delivery of the mycobacteria to the degradative environment of the phagolysosome, which is characterized by a low pH and hydrolytic enzymes.[1][2] The mycobacterial zinc metalloprotease, Zmp1, has been identified as a critical effector in this process.[1][2][5][6] Deletion of the zmp1 gene in Mycobacterium bovis BCG (BCGΔzmp1) results in the bacteria being unable to prevent phagosome maturation, leading to their colocalization with late endosomal and lysosomal markers such as Lysosome-Associated Membrane Protein 1 (LAMP-1).[1][2]

Zmp1's mechanism of action is centered on its ability to interfere with the activation of the inflammasome, a multiprotein complex that plays a pivotal role in the innate immune response.[5][6] Specifically, Zmp1 prevents the activation of caspase-1 and the subsequent processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[5][6] This targeted suppression of the IL-1β pathway is the cornerstone of Zmp1-mediated phagosome maturation arrest.

Signaling Pathways Modulated by Zmp1

The arrest of phagosome maturation by Zmp1 is a consequence of its targeted disruption of the host's innate immune signaling. The primary pathway affected is the inflammasome-dependent maturation and secretion of IL-1β.

2.1. The Inflammasome-Caspase-1-IL-1β Axis

Under normal conditions, infection of macrophages with mycobacteria can trigger the assembly of the inflammasome, which leads to the activation of caspase-1.[5][7] Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is secreted from the cell.[5][7] Secreted IL-1β can then act in an autocrine and paracrine manner to promote the maturation of phagosomes into phagolysosomes, thereby enhancing the killing of intracellular bacteria.[5][6]

Zmp1 disrupts this protective host response by preventing the activation of the inflammasome.[5][6] While the precise molecular target of Zmp1's proteolytic activity is still under investigation, its action ultimately leads to a failure to activate caspase-1.[5][6] Consequently, pro-IL-1β is not processed, and the downstream signaling that promotes phagosome maturation is blocked. This allows the mycobacteria to reside and replicate within a non-degradative phagosomal compartment.

Quantitative Data on Zmp1's Impact

The functional consequences of Zmp1 expression have been quantified in several studies. The following tables summarize key findings on phagosome maturation markers, bacterial survival, and host cell responses.

Table 1: Colocalization of Mycobacteria with Phagosomal Markers

| Bacterial Strain | Marker | Cell Type | Colocalization (%) | Reference |

| M. bovis BCG zmp1+ | Transferrin (Early Endosome) | RAW264.7 Macrophages | 56 | [5] |

| M. bovis BCG zmp1::Kmr | Transferrin (Early Endosome) | RAW264.7 Macrophages | 12.5 | [5] |

| M. bovis BCG zmp1+ | CD63 (Late Endosome/Lysosome) | RAW264.7 Macrophages | 25 | [5] |

| M. bovis BCG zmp1::Kmr | CD63 (Late Endosome/Lysosome) | RAW264.7 Macrophages | 98 | [5] |

| M. bovis BCG zmp1+ | LysoTracker (Acidic Compartment) | RAW264.7 Macrophages | 25 | [5] |

| M. bovis BCG zmp1::Kmr | LysoTracker (Acidic Compartment) | RAW264.7 Macrophages | 98 | [5] |

Table 2: Intracellular Survival and Virulence of Mycobacteria

| Bacterial Strain | Host | Time Point | Relative Survival/Bacterial Burden | Reference |

| M. tuberculosis H37Rv zmp1::Kmr | C57BL/6 Mice (Aerosol Infection) | 14 days | Significantly attenuated compared to zmp1+ | [5] |

| M. tuberculosis H37Rv zmp1::Kmr | Human Monocyte-Derived Macrophages | 3 and 7 days | Significantly reduced CFU compared to zmp1+ | [5] |

Experimental Protocols

The investigation of Zmp1's role in phagosome maturation arrest relies on a set of key experimental techniques. Detailed methodologies for these assays are provided below.

4.1. Phagosome Maturation Assay by Immunofluorescence